molecular formula C18H26N4O4 B7143033 5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide

5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide

Cat. No.: B7143033
M. Wt: 362.4 g/mol
InChI Key: KKNMFDPIFWJXAO-UHFFFAOYSA-N
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Description

5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxolane ring

Preparation Methods

The synthesis of 5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the oxolane ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine rings and methoxyphenyl groups, such as:

  • 1-(2-Methoxyphenyl)pyrrolidine
  • 3-(2-Methoxyphenyl)pyrrolidine-2-carboxamide Compared to these compounds, 5-[[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring and the specific positioning of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

5-[[[1-(2-methoxyphenyl)pyrrolidin-3-yl]carbamoylamino]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-25-15-5-3-2-4-14(15)22-9-8-12(11-22)21-18(24)20-10-13-6-7-16(26-13)17(19)23/h2-5,12-13,16H,6-11H2,1H3,(H2,19,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMFDPIFWJXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)NCC3CCC(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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